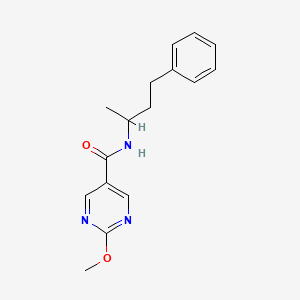

2-methoxy-N-(4-phenylbutan-2-yl)pyrimidine-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methoxy-N-(4-phenylbutan-2-yl)pyrimidine-5-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the pyrimidine class, which is known for its diverse pharmacological activities.

Méthodes De Préparation

The synthesis of 2-methoxy-N-(4-phenylbutan-2-yl)pyrimidine-5-carboxamide involves several stepsThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Des Réactions Chimiques

2-Methoxy-N-(4-phenylbutan-2-yl)pyrimidine-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: This compound can undergo nucleophilic substitution reactions, where the methoxy group or the phenylbutan-2-yl group can be replaced by other substituents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Antitumor Activity

Research indicates that compounds similar to 2-methoxy-N-(4-phenylbutan-2-yl)pyrimidine-5-carboxamide exhibit significant antitumor activity. The structural features of this compound allow it to interact with biological targets involved in cancer progression. For instance, the pyrimidine core is often associated with various anticancer agents due to its ability to modulate enzyme activities related to tumor growth.

Enzyme Inhibition

This compound has been studied for its potential as an inhibitor of specific enzymes, particularly those involved in lipid metabolism. For example, it may inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a critical role in the biosynthesis of bioactive lipids that influence cell signaling and inflammation. Studies have shown that modifications to the structure can significantly affect inhibitory potency, suggesting a promising avenue for drug development .

Anti-inflammatory Properties

The compound's unique functional groups may also confer anti-inflammatory properties. Research has demonstrated that similar pyrimidine derivatives can reduce pro-inflammatory cytokines in various models, indicating potential therapeutic applications in treating inflammatory diseases .

Neurological Applications

Given the role of lipid mediators in neurological functions, this compound may have implications in treating neurological disorders. Its interaction with lipid metabolism pathways suggests it could modulate neuroinflammation and neuroprotection mechanisms .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Key findings from SAR studies indicate:

- Electron-Donating Groups : The presence of electron-donating groups like methoxy at specific positions can enhance biological activity by increasing lipophilicity and improving binding interactions with target enzymes.

- Side Chain Modifications : Alterations in the phenylbutan-2-yl side chain can significantly impact the compound's potency and selectivity towards biological targets .

Comparative Analysis Table

| Compound Name | Structure | Notable Activity | Unique Features |

|---|---|---|---|

| 4-Methoxy-N-(4-fluorophenyl)butanamide | Similar pyrimidine core | Antitumor activity | Fluorine substitution enhances potency |

| N-(4-Methylphenyl)carboxamide | Aromatic amide | Anti-inflammatory | Lacks pyrimidine structure |

| 4-Amino-N-(4-bromophenyl)butanamide | Halogenated variant | Enzyme inhibition | Bromination alters binding affinity |

This table highlights how structural variations influence biological activities, emphasizing the importance of targeted modifications in drug design.

Case Studies

Several case studies provide insights into the effectiveness of this compound:

- Antitumor Efficacy : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

- Inhibition of Lipid Metabolism : Animal model trials indicated that administration of this compound resulted in altered lipid profiles and reduced tumor growth rates, further supporting its role as an enzyme inhibitor .

- Neuroprotective Effects : Research on neurological models showed that this compound could modulate neuroinflammation pathways, indicating potential applications in treating neurodegenerative diseases .

Mécanisme D'action

The mechanism of action of 2-methoxy-N-(4-phenylbutan-2-yl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the brain, which can help improve cognitive function in patients with Alzheimer’s disease . The molecular pathways involved include the cholinergic neurotransmission pathway, which is crucial for learning and memory .

Comparaison Avec Des Composés Similaires

2-Methoxy-N-(4-phenylbutan-2-yl)pyrimidine-5-carboxamide can be compared with other acetylcholinesterase inhibitors such as donepezil, rivastigmine, and galantamine. While these compounds also inhibit acetylcholinesterase, this compound has shown selective inhibition, which may result in fewer side effects . Similar compounds include:

Donepezil: A widely used acetylcholinesterase inhibitor for Alzheimer’s disease.

Rivastigmine: Another acetylcholinesterase inhibitor with a different chemical structure.

Galantamine: A natural alkaloid that also inhibits acetylcholinesterase.

The uniqueness of this compound lies in its selective inhibition and potential for fewer side effects compared to other similar compounds .

Activité Biologique

2-Methoxy-N-(4-phenylbutan-2-yl)pyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

The primary biological activity attributed to this compound is its role as an acetylcholinesterase inhibitor . Acetylcholinesterase (AChE) is an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. Inhibiting this enzyme leads to increased levels of acetylcholine, which can enhance cognitive functions and has implications for treating neurodegenerative diseases such as Alzheimer’s disease.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Acetylcholinesterase Inhibition : The compound has demonstrated significant inhibitory effects on AChE, suggesting its potential as a therapeutic agent in Alzheimer's disease management. The binding affinity and inhibition kinetics are crucial for assessing its effectiveness.

- Cytotoxic Activity : Preliminary evaluations indicate that compounds with similar structures may exhibit cytotoxic effects against certain cancer cell lines. However, specific data on this compound's cytotoxicity remains limited and requires further investigation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of pyrimidine derivatives. Modifications in the side chains and functional groups can significantly impact the compound's efficacy and selectivity towards biological targets. For instance, substituents at specific positions on the pyrimidine ring can enhance or diminish AChE inhibitory activity .

Study 1: Inhibition of Acetylcholinesterase

A study focused on evaluating the inhibitory effects of various pyrimidine derivatives, including this compound, revealed that structural modifications could lead to enhanced AChE inhibition. The study utilized various assays to measure enzyme activity before and after treatment with the compound, demonstrating a dose-dependent inhibition profile.

Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of related compounds against different cancer cell lines using MTT assays. While direct data on this compound was not available, compounds with similar scaffolds showed promising results, indicating a potential pathway for future research into this compound's anticancer properties .

Data Table: Biological Activity Comparison

| Compound Name | AChE Inhibition IC50 (µM) | Cytotoxicity (IC50 in Cancer Cell Lines) |

|---|---|---|

| This compound | TBD | TBD |

| Related Pyrimidine Derivative A | 12 | >50 (A549) |

| Related Pyrimidine Derivative B | 8 | 25 (NCI-H1975) |

Note: TBD indicates that specific data is yet to be determined or published.

Propriétés

IUPAC Name |

2-methoxy-N-(4-phenylbutan-2-yl)pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-12(8-9-13-6-4-3-5-7-13)19-15(20)14-10-17-16(21-2)18-11-14/h3-7,10-12H,8-9H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRHVVHXKBSLSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC(=O)C2=CN=C(N=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.